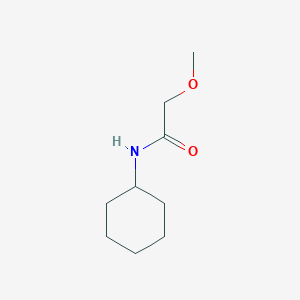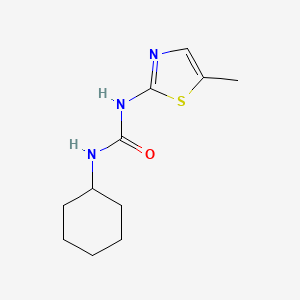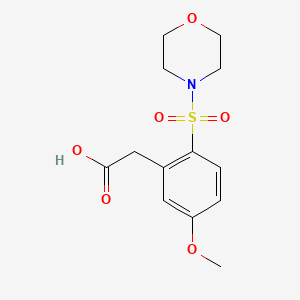![molecular formula C11H14N4O2S B7468938 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is not fully understood. However, studies have shown that the compound inhibits the activity of a protein called cyclin-dependent kinase 4 (CDK4), which plays a key role in the regulation of cell division. By inhibiting CDK4, the compound prevents the proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is its potential as a cancer treatment. However, there are also some limitations to its use in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have some toxicity in animal studies, which could limit its potential as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-. One area of research could be to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Another area of research could be to investigate the potential of the compound as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Finally, further studies could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- involves the reaction of 3-chloro-1-(piperidin-1-ylsulfonyl)pyrazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,15-7-2-1-3-8-15)11-9-5-4-6-12-10(9)13-14-11/h4-6H,1-3,7-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRJKKMNDDWEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)







![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
